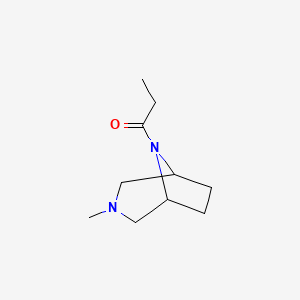![molecular formula C16H12IN3O5S B13951341 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-71-1](/img/structure/B13951341.png)
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps include iodination, nitration, and coupling reactions. The reaction conditions typically involve the use of solvents such as dichloromethane, and reagents like iodine, nitric acid, and thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atom can produce various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets in the influenza virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis, thereby preventing the virus from multiplying . The specific molecular pathways involved include the inhibition of viral RNA polymerase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-3-methylbenzoic acid: Another iodinated benzoic acid derivative with similar chemical properties.
4-Iodo-2-methylbenzoic acid: Used as an intermediate in the synthesis of various organic compounds.
3-Iodo-4-methylbenzoic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit influenza virus replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .
Propriétés
Numéro CAS |
586391-71-1 |
|---|---|
Formule moléculaire |
C16H12IN3O5S |
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12IN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
Clé InChI |
JHEXRLFTCQWANJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)

![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)







